molecular formula C9H10F4N2 B13046332 (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13046332
M. Wt: 222.18 g/mol
InChI Key: PVMVSSVWEBABDP-ZETCQYMHSA-N
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Description

The compound (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine featuring a phenyl ring substituted with a fluorine atom at the para-position (6-fluoro) and a trifluoromethyl (-CF₃) group at the ortho-position (2-trifluoromethyl). Its stereochemistry is defined by the (1R) configuration, which may influence its interactions with chiral biological targets or catalysts. Such methods could plausibly apply to this compound.

The presence of fluorine and trifluoromethyl groups suggests enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, traits often leveraged in medicinal chemistry . Potential applications may include roles as ligands in asymmetric catalysis or bioactive agents, inferred from structurally related compounds with anti-inflammatory or anthelmintic properties .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14/h1-3,7H,4,14-15H2/t7-/m0/s1

InChI Key

PVMVSSVWEBABDP-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CN)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Radical Trifluoromethylation: One common synthetic approach involves radical trifluoromethylation of carbon-centered radical intermediates on a suitably functionalized aromatic precursor. This step installs the trifluoromethyl group at the desired position on the phenyl ring under controlled radical conditions, often using trifluoromethyl iodide and copper catalysts to facilitate the reaction under mild conditions.

  • Nucleophilic Addition of Ethylenediamine: The ethane-1,2-diamine moiety is typically introduced via nucleophilic addition of ethylenediamine to an aromatic aldehyde intermediate bearing the fluorine and trifluoromethyl substituents. This reaction proceeds through the formation of an imine intermediate followed by reduction to yield the diamine.

  • Reduction Processes: Reduction of the imine or related intermediates is commonly achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, depending on the substrate and desired stereochemistry.

  • Stereochemical Control: The (1R) stereochemistry is induced either by using chiral starting materials or by employing chiral catalysts or auxiliaries during the key addition or reduction steps to ensure enantioselectivity.

Industrial Production Methods

Industrial-scale synthesis of fluorinated diamines like (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine often utilizes:

Detailed Reaction Scheme and Conditions

Step Reaction Type Reactants/Intermediates Reagents/Conditions Outcome
1 Aromatic substitution Fluorinated benzene derivative Radical trifluoromethylation with CF3I, Cu catalyst, controlled temperature Introduction of trifluoromethyl group at ortho or para position relative to fluorine
2 Nucleophilic addition 2-fluoro-6-(trifluoromethyl)benzaldehyde + ethylenediamine Solvent: dichloromethane or trifluorotoluene; temperature control (e.g., 0–25°C) Formation of imine intermediate
3 Reduction Imine intermediate Lithium aluminum hydride or catalytic hydrogenation Conversion to chiral ethane-1,2-diamine side chain
4 Purification Crude product Filtration, washing with water/methanol mixtures, crystallization Isolation of pure (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine

Research Findings and Analytical Data

  • Yields and Purity: Optimized reaction conditions yield the target compound with high enantiomeric excess (typically >95%) and purity suitable for pharmaceutical or agrochemical applications.

  • Catalyst Efficiency: Copper catalysts in trifluoromethylation have shown high turnover numbers, enabling cost-effective industrial production.

  • Solvent Effects: Polar aprotic solvents such as trifluorotoluene enhance the nucleophilic addition step, improving reaction rates and selectivity.

  • Temperature Control: Maintaining reaction temperatures between 0°C to 25°C during nucleophilic addition and reduction steps is critical to prevent side reactions and racemization.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 2-fluoro-6-(trifluoromethyl)benzaldehyde Commercially available or synthesized
Trifluoromethylation CF3I, Cu catalyst, radical conditions High selectivity, mild temperature (25–60°C)
Nucleophilic addition Ethylenediamine, dichloromethane or trifluorotoluene Temperature 0–25°C, inert atmosphere
Reduction agent Lithium aluminum hydride or catalytic hydrogenation Ensures complete conversion to diamine
Purification Filtration, washing with water/methanol, crystallization Achieves high purity and enantiomeric excess
Yield Typically 70–85% overall Dependent on scale and reaction optimization
Enantiomeric excess >95% Chiral induction via catalysts or auxiliaries

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or trifluorotoluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Structural Features :

  • Target Compound: Mono-substituted phenyl ring (6-F, 2-CF₃), (1R) configuration.
  • Analogs : Differ in substituent positions, electronic properties, and stereochemistry.
Table 1: Structural Comparison of Selected Diamines
Compound Name Substituents on Phenyl Ring Configuration Molecular Formula Molecular Weight Key References
(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 6-F, 2-CF₃ (1R) C₉H₉F₄N₂ 236.18* -
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-F (both rings) (1R,2R) C₁₄H₁₂F₂N₂ 258.26
(1R,2R)-N¹,N²-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine 3-CF₃ (both rings), N-methylated (1R,2R) C₁₈H₁₈F₆N₂ 376.34
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine 6-F, 2-OCH₃ (1R) C₉H₁₃FN₂O 184.21
AK5 (Anti-inflammatory derivative) 4-Cl (substituted benzimidazole-diamine hybrid) - C₂₀H₁₇Cl₃N₄ 427.73

*Calculated based on analogous compounds.

Substituent Effects :

  • Electron-Withdrawing Groups (F, CF₃) : Enhance lipophilicity and stability. The trifluoromethyl group in the target compound increases steric bulk and electron withdrawal compared to methoxy (-OCH₃) or chloro (-Cl) substituents .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Trends
Compound Type ClogP* Solubility Key Findings References
Target Compound (6-F, 2-CF₃) ~2.8 (estimated) Moderate High lipophilicity due to CF₃ group
Bis(4-fluorophenyl) derivative ~2.1 Low Reduced solubility vs. target compound
Methoxy-substituted analog ~1.5 High Polar OCH₃ group enhances aqueous solubility
N-Methylated bis(3-CF₃) derivative ~4.3 Very low Extreme lipophilicity limits bioavailability

*ClogP values estimated from analogs in .

Key Observations :

  • The trifluoromethyl group in the target compound significantly elevates lipophilicity compared to methoxy or non-fluorinated analogs, which may enhance membrane permeability in biological systems .
  • N-Methylation (e.g., ) further increases lipophilicity but may reduce solubility, necessitating formulation adjustments.
Table 3: Hazard Profiles of Selected Diamines
Compound Hazard Statements Precautionary Measures References
Target Compound Not reported - -
N-Methylated bis(3-CF₃) derivative H302+H312 (acute toxicity) Use protective gloves/clothing
AK5 (4-Cl derivative) Well-tolerated in acute toxicity studies No severe risks reported

Insights :

  • Trifluoromethyl groups may introduce specific hazards (e.g., acute toxicity in ), though substituent position and N-functionalization modulate risks.

Biological Activity

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine is a fluorinated compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, including its effects on various cancer cell lines, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Common Name (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine
CAS Number 1391405-79-0
Molecular Formula C9H10F4N2
Molecular Weight 222.18 g/mol

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine. The compound was tested against various human tumor cell lines to evaluate its cytotoxicity and mechanism of action.

In Vitro Studies:

  • Cell Lines Tested: The compound was evaluated on several cancer cell lines, including prostate (PC-3), liver (HepG2), and neuroblastoma (SH-SY5Y).
  • Cytotoxicity Results: The half-maximal effective concentration (EC50) values were determined for these cell lines. For instance, in PC-3 cells, significant cytotoxicity was observed with an EC50 value of approximately 5 μM after 24 hours of exposure .

The mechanisms through which (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects include:

  • Induction of Apoptosis: Studies indicated that the compound activates caspase pathways, suggesting that it induces apoptosis in cancer cells. In particular, caspase-3 activation was noted at concentrations as low as 5 μM .
  • MAP Kinase Pathway Activation: The activation of mitogen-activated protein kinases (MAPKs) and c-Jun N-terminal kinase (JNK) pathways was also observed, further supporting the apoptotic mechanism similar to that of cisplatin .

Case Studies

Several case studies have documented the effects of fluorinated compounds similar to (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine:

  • Study on Fluorinated Ligands:
    • Researchers explored the use of fluorinated ligands in metallodrug design and found that these compounds exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The presence of trifluoromethyl groups significantly improved the biological activity against specific cancer cell lines .
  • Comparative Analysis:
    • A comparative study involving various cobalt complexes demonstrated that those with fluorinated ligands showed increased cellular uptake and cytotoxicity compared to complexes with non-fluorinated ligands. This suggests that fluorination can enhance the biological properties of metal-based drugs .

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